3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole

Descripción general

Descripción

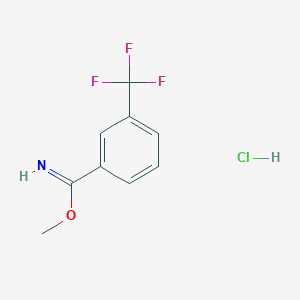

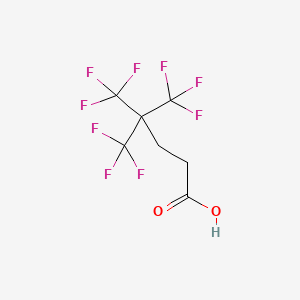

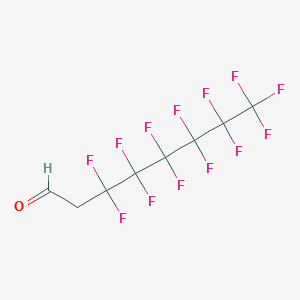

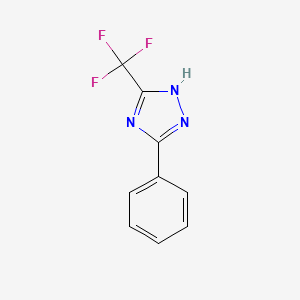

“3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole” is a chemical compound with the linear formula C10H7F3N2 . It has a molecular weight of 212.176 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

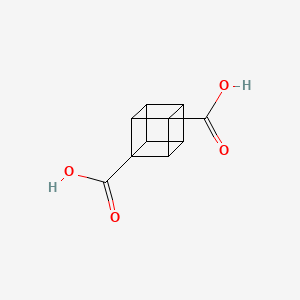

The molecular structure of “3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole” is represented by the linear formula C10H7F3N2 . More detailed structural analysis or 3D models are not available in the retrieved documents.

Aplicaciones Científicas De Investigación

Mutation Breeding in Algae

The compound is used in the mutation breeding of Haematococcus pluvialis , an algae with high economic value due to its high astaxanthin-producing ability . The compound affects the astaxanthin accumulation and growth of Haematococcus pluvialis by regulating the synthesis of carotenoids, chlorophyll, fatty acids, and so on .

Herbicide

Fluridone, a derivative of the compound, is a widely used herbicide . It inhibits plant phytoene dehydrogenase activity, which in turn inhibits the biosynthesis of photoprotective carotenoids, and eventually leads to chlorophyll degradation .

DNA Targeting Agents

The compound has been used in the synthesis of DNA targeting agents . These agents have shown a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .

Anticancer Research

The compound has shown potential in anticancer research . Targeting tumor cell DNA with minor groove-binding small molecules has proven highly effective in the recent past, drawing significant attention for combating tumor-related afflictions .

Drug Development

Organofluorine compounds, including those containing the trifluoromethyl group, are of immense importance in the realm of scientific exploration, particularly in the pharmaceutical and agrochemical industries .

Biological Receptor Modulation

Triazoles, including the compound , are stable for metabolic degradation and show target specificity . The three nitrogen atoms can act as hydrogen bond acceptors or donors at the active site of the biological receptors and can modulate their activity accordingly .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . More specific safety and hazard information is not available in the retrieved documents.

Mecanismo De Acción

Target of Action

The primary target of 3-Phenyl-5-(Trifluoromethyl)-1H-1,2,4-Triazole is the Phytoene desaturase enzyme . This enzyme plays a crucial role in the carotenoid biosynthetic pathway, which is essential for the formation of carotene and chlorophyll in plants .

Mode of Action

3-Phenyl-5-(Trifluoromethyl)-1H-1,2,4-Triazole interacts with its target by inhibiting the Phytoene desaturase enzyme . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation of chlorophyll . The compound also prevents the secretion of abscisic acid, a plant hormone .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthetic pathway . The inhibition of Phytoene desaturase disrupts this pathway, leading to a decrease in carotene and chlorophyll production . This disruption can have downstream effects on plant growth and development.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the plant system, metabolized over time, and eventually excreted or degraded .

Result of Action

The molecular and cellular effects of 3-Phenyl-5-(Trifluoromethyl)-1H-1,2,4-Triazole’s action include the degradation of chlorophyll and a decrease in carotene production . This can lead to discoloration and reduced growth in plants, as these compounds are essential for photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Phenyl-5-(Trifluoromethyl)-1H-1,2,4-Triazole. For instance, the compound’s degradation in soil and water is largely dependent on UV light exposure .

Propiedades

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVRZHXKHXGIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)